7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate in the semi-synthetic production of cephalosporin antibiotics. [, ] These antibiotics are a class of beta-lactam drugs widely used to treat bacterial infections. 7-ADCA is obtained through enzymatic deacylation of penicillin G, a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. [] This process avoids the use of harsh chemicals, making it a more environmentally friendly method compared to traditional chemical deacylation techniques. []
While 7-ADCA itself does not possess significant antibacterial activity, it can be chemically modified to generate various semi-synthetic cephalosporins with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] Research on 7-ADCA and its derivatives continues to explore the development of novel cephalosporins with improved potency, expanded activity spectrum, and enhanced resistance profiles against bacteria that have become resistant to existing antibiotics. []
7-ADCA has also been used in bioconversion studies aimed at developing new and efficient methods for the production of cephalosporins. These studies explore the use of enzymes or microbial cultures to convert 7-ADCA into valuable cephalosporin derivatives. [] This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.
7-Aminodesacetoxycephalosporanic acid is a significant compound in the field of antibiotics, primarily recognized as a metabolite of Cephalexin. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 214.24 g/mol. The compound features a bicyclic thiazolidine ring, which is crucial for its biological activity as it mimics the structure of natural penicillins and cephalosporins, allowing it to inhibit bacterial cell wall synthesis effectively .
The primary biological activity of 7-Aminodesacetoxycephalosporanic acid lies in its role as a potent inhibitor of bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its efficacy is particularly noted in the context of antibiotic resistance, where it serves as a precursor for developing new cephalosporins that can overcome resistant strains .
7-Aminodesacetoxycephalosporanic acid can be synthesized through several methods:
The applications of 7-Aminodesacetoxycephalosporanic acid are diverse:
Several compounds share structural similarities with 7-Aminodesacetoxycephalosporanic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cephalexin | High | First-generation cephalosporin |
7-Aminocephalosporanic acid | Moderate | Direct precursor for more potent derivatives |
Cefaclor | Moderate | Second-generation cephalosporin with broader spectrum |
Ceftriaxone | Low | Third-generation with enhanced stability |
Penicillin G | High | Natural antibiotic with different ring structure |
7-Aminodesacetoxycephalosporanic acid stands out due to its specific role as a metabolite and precursor in antibiotic synthesis, making it essential for developing new treatments against resistant bacterial strains .
The discovery of 7-ADCA is intertwined with the broader history of cephalosporins. In 1945, Giuseppe Brotzu isolated Acremonium chrysogenum (formerly Cephalosporium acremonium) from a Sardinian sewage outfall, identifying its antibiotic properties against Salmonella typhi . By 1953, cephalosporin C—a natural precursor to 7-ADCA—was isolated at Oxford University, revealing a β-lactam structure resistant to penicillinases . However, cephalosporin C’s low potency spurred efforts to derivatize its core.
The chemical deacylation of cephalosporin C yielded 7-aminocephalosporanic acid (7-ACA), but its structural complexity limited scalability. In contrast, 7-ADCA emerged as a simpler intermediate through the enzymatic expansion of penicillin derivatives, notably penicillin G or V, into deacetoxycephalosporin C (DAOC), followed by deacylation . This breakthrough, achieved in the 1960s, enabled cost-effective mass production of oral cephalosporins, revolutionizing antibiotic therapy .
7-Aminodesacetoxycephalosporanic acid is a cephem monocarboxylic acid derivative characterized by its beta-lactam ring structure fused to a dihydrothiazine ring [1]. The compound possesses the molecular formula C₈H₁₀N₂O₃S with a molecular weight of 214.24 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [4].
The structural framework of 7-aminodesacetoxycephalosporanic acid is based on the cephalosporanic acid core structure, with specific modifications that distinguish it from other cephalosporin intermediates [1]. The molecule contains a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the characteristic bicyclic structure [7]. The presence of an amino group at the C-7 position and a carboxylic acid group at the C-4 position are essential structural features [2] [4].
Chemical Identifier | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O₃S |
Molecular Weight | 214.24 g/mol |
IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
CAS Number | 22252-43-3 |
SMILES | CC1=C(N2C@HC@HC2=O)C(O)=O |
InChI Key | NVIAYEIXYQCDAN-CLZZGJSISA-N |
The stereochemistry of 7-aminodesacetoxycephalosporanic acid is defined by two chiral centers located at the C-6 and C-7 positions of the bicyclic ring system [1] [4]. The absolute configuration of these stereogenic centers is designated as (6R,7R), indicating the specific three-dimensional arrangement of substituents around each chiral carbon atom [1] [7].
The compound exhibits optical activity with a specific rotation [α]₂₅ᴰ ranging from +100° to +107° when measured in 1 mol/L hydrochloric acid at a concentration of 1 g/100 mL [3] [12]. This positive optical rotation confirms the presence of chiral centers and provides a characteristic physical property for compound identification and purity assessment [3].
The stereochemical integrity of 7-aminodesacetoxycephalosporanic acid is crucial for its biological activity, as the specific (6R,7R) configuration is required for proper interaction with target enzymes [7]. The maintenance of this stereochemistry during synthesis and purification processes is essential for preserving the compound's intended pharmaceutical properties [29].
7-Aminodesacetoxycephalosporanic acid exhibits limited solubility in water, characterized as partially soluble under standard conditions [4]. The compound demonstrates enhanced solubility in basic aqueous solutions, with a reported solubility of 50 mg/mL in 1 molar ammonium hydroxide [3] [4]. In organic solvents, the compound shows sparingly soluble characteristics in dimethyl sulfoxide [4].
The solubility behavior of 7-aminodesacetoxycephalosporanic acid is significantly influenced by pH conditions due to its zwitterionic nature [16] [17]. The minimum solubility of the zwitterionic form occurs at the isoelectric point, with solubility increasing at both acidic and basic pH values [16] [17]. Research has demonstrated that the compound's solubility profile can be estimated across wide pH ranges, providing valuable information for formulation development [16] [17].
Solvent System | Solubility |
---|---|
Water | Partially soluble |
1M Ammonium Hydroxide | 50 mg/mL |
Dimethyl Sulfoxide | Sparingly soluble |
The thermal stability of 7-aminodesacetoxycephalosporanic acid is characterized by a melting point of approximately 234°C with decomposition [4] [26]. The compound undergoes thermal decomposition at temperatures around 242°C, indicating limited thermal stability above this threshold [3]. Storage recommendations specify maintaining the compound at room temperature in cool, dark conditions with temperatures preferably below 15°C [3].
Chemical stability studies have revealed that 7-aminodesacetoxycephalosporanic acid is incompatible with strong oxidizing agents [3] [4]. The compound demonstrates stability under normal storage conditions when protected from moisture and excessive heat [3]. In pharmaceutical processing applications, the chemical stability of 7-aminodesacetoxycephalosporanic acid becomes a critical factor in continuous reactor operations, where degradation can occur under prolonged exposure to elevated temperatures [20].
Research has shown that in batch reactor conditions, chemical degradation of 7-aminodesacetoxycephalosporanic acid can be considered negligible, while continuous reactor operations require careful consideration of stability parameters [20]. The compound's stability profile necessitates appropriate storage conditions and handling procedures to maintain chemical integrity [3].
7-Aminodesacetoxycephalosporanic acid functions as a zwitterionic molecule with two distinct ionization constants [16] [28]. The first ionization constant (pKa₁) has been determined to be 2.95, corresponding to the deprotonation of the carboxylic acid group [28]. The second ionization constant (pKa₂) is reported as 4.78, associated with the protonation state of the amino group [28].
The isoelectric point of 7-aminodesacetoxycephalosporanic acid has been experimentally determined using electrophoretic methods [16] [17]. Potentiometric titration studies of the zwitterionic form have enabled the calculation of precise ionization constants, providing fundamental data for understanding the compound's behavior in aqueous solutions [16] [17].
Between pH values of 2.95 and 4.78, the zwitterionic form of 7-aminodesacetoxycephalosporanic acid predominates in aqueous solution [28]. This pH-dependent equilibrium between three distinct ionization states significantly influences the compound's solubility, stability, and biological activity [16] [17] [28].
Ionization Parameter | Value |
---|---|
pKa₁ (carboxylic acid) | 2.95 |
pKa₂ (amino group) | 4.78 |
Isoelectric point | Determined by electrophoretic method |
Predominant form pH range | 2.95 - 4.78 (zwitterion) |
X-ray crystallographic analysis has definitively established that 7-aminodesacetoxycephalosporanic acid crystallizes in the monoclinic crystal system [32]. The space group has been identified as P21, which belongs to the monoclinic system and is characterized by a single two-fold screw axis [32] [33]. This space group designation indicates that the crystal structure possesses specific symmetry elements that govern the three-dimensional arrangement of molecules within the crystal lattice [32].
The monoclinic crystal system is characterized by three vectors of unequal length forming a parallelogram prism, where two pairs of vectors are perpendicular while the third pair forms an angle other than 90° [33]. In the case of 7-aminodesacetoxycephalosporanic acid, this crystal system accommodates the molecular geometry and intermolecular interactions that stabilize the solid-state structure [32].
The P21 space group classification has been confirmed through systematic analysis of X-ray diffraction data, with alternative space groups P2 and P1 being eliminated based on poor agreement between experimental and calculated diffraction patterns [32]. The final refinement statistics strongly support the P21 space group assignment with acceptable reliability factors [32].
Precise determination of unit cell parameters for 7-aminodesacetoxycephalosporanic acid has been achieved through X-ray powder diffraction analysis combined with computational crystallography methods [32]. The unit cell dimensions are: a = 13.50 Å, b = 6.01 Å, and c = 5.91 Å [32]. The angular parameters are α = γ = 90.00° and β = 101.96°, consistent with the monoclinic crystal system requirements [32].
The unit cell volume has been calculated as 469.10 ų, accommodating exactly two molecules of 7-aminodesacetoxycephalosporanic acid (Z = 2) [32]. This Z value indicates that the asymmetric unit contains one complete molecule, with the second molecule generated by the crystallographic symmetry operations of the P21 space group [32].
The determination of these unit cell parameters involved optimization through Rietveld refinement methods, ensuring high accuracy in the structural determination [32]. The final reliability factor (Rwp) of 14.95% confirms the quality of the structural model and the accuracy of the reported unit cell dimensions [32].
Unit Cell Parameter | Value |
---|---|
a (Å) | 13.50 |
b (Å) | 6.01 |
c (Å) | 5.91 |
α (°) | 90.00 |
β (°) | 101.96 |
γ (°) | 90.00 |
Volume (ų) | 469.10 |
Z (molecules per unit cell) | 2 |
High-resolution X-ray powder diffraction data for 7-aminodesacetoxycephalosporanic acid were collected using an X'Pert Pro MPD diffractometer with monochromatic CuKα₁ radiation (λ = 1.5406 Å) [32]. The diffraction patterns were optimized with a step length of 0.01° (2θ) over an angular range of 5° to 60° (2θ) with a scanning speed of 0.01°/s [32].
The experimental diffraction pattern exhibits strong main peak intensities with clearly defined peak positions, making it suitable for powder indexing and structural analysis [32]. Peak selection procedures involved automatic identification with omission of intensities below 2% of the strongest peak, ensuring high-quality data for crystallographic analysis [32].
Irritant;Health Hazard